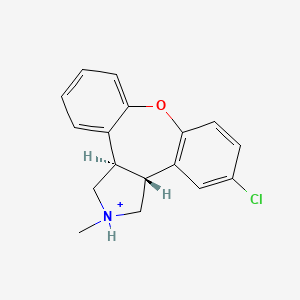

(R,R)-asenapine(1+)

Description

Historical and Structural Context within Dibenzo-oxepino Pyrrole Class

Asenapine was developed by Organon International, which was later acquired by Schering-Plough. drugbank.comscbdd.comdrugbank.com It was first approved by the U.S. Food and Drug Administration (FDA) on August 13, 2009. drugbank.comscbdd.comdrugbank.com The development of asenapine involved the chemical modification of the tetracyclic antidepressant mianserin. wikipedia.org

Structurally, asenapine is a tetracyclic compound characterized by a dibenzo-oxepino pyrrole core. dovepress.comdovepress.comnih.gov This core consists of two benzene rings fused to an oxepine ring, which is in turn fused to a pyrrole ring. hmdb.ca Asenapine possesses two chiral centers, meaning it can exist as different stereoisomers. dovepress.comnih.govfda.gov While the commercially available drug is a racemate (a mixture of enantiomers), research into the individual enantiomers, such as (R,R)-asenapine, is ongoing. dovepress.comnih.govguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H16ClNO | wikipedia.org |

| Molar Mass | 285.77 g·mol−1 | wikipedia.org |

| CAS Number | 65576-45-6 | wikipedia.org |

| Drug Class | Atypical antipsychotic | wikipedia.org |

| Chemical Class | Dibenzo-oxepino pyrrole | drugbank.comhmdb.ca |

Propriétés

Formule moléculaire |

C17H17ClNO+ |

|---|---|

Poids moléculaire |

286.8 g/mol |

Nom IUPAC |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/p+1/t14-,15-/m0/s1 |

Clé InChI |

VSWBSWWIRNCQIJ-GJZGRUSLSA-O |

SMILES isomérique |

C[NH+]1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

SMILES canonique |

C[NH+]1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Origine du produit |

United States |

Stereoselective Synthesis and Synthetic Methodologies for R,r -asenapine 1+

Asymmetric Total Synthesis Strategies

The asymmetric total synthesis of (+)-asenapine has been approached through several innovative strategies that aim to control the stereochemistry from the early stages of the synthetic sequence. These methods often employ powerful catalytic systems to create the key chiral centers with high fidelity.

Organocatalytic Michael Addition of Aldehydes to Nitroalkenes

A highly effective and prominent strategy for the asymmetric synthesis of (+)-asenapine hinges on the organocatalytic Michael addition. rsc.orgnih.gov This reaction serves as the key step for installing the required stereocenters on the central pyrrolidine ring. conicet.gov.ar The process involves the conjugate addition of an aldehyde to a trans-nitroalkene, catalyzed by a chiral organocatalyst. rsc.org

While highly effective for many substrates, the stereochemical outcome can be influenced by the nature of the aldehyde. Studies on the Michael addition between aldehyde 11 and nitrostyrene 12 surprisingly yielded a diastereomeric mixture that favored the trans isomer derived from an anti-Michael adduct, contrary to the expected syn adduct typically seen with aliphatic aldehydes. conicet.gov.ar This highlights the nuanced substrate-catalyst interactions that govern the stereoselectivity of the reaction.

Table 1: Organocatalytic Michael Addition for Asenapine Intermediate Synthesis This table summarizes representative conditions and outcomes for the key organocatalytic step.

| Aldehyde | Nitroalkene | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde 4 | trans-Nitroalkene 5 | (S)-α,α-diphenylprolinol trimethylsilyl ether | γ-Nitroaldehyde | Good | >94% | rsc.org |

| Aldehyde 21 | Nitroalkene 20 | Jørgensen-Hayashi diarylprolinol silyl ether 13 | γ-Nitroaldehyde 22 | Good | Good | sci-hub.se |

| Aldehyde 11 | Nitrostyrene 12 | Silylated diphenylprolinol 1 | Hemiacetal 13a (anti) | - | - | conicet.gov.ar |

Reductive Cyclization Approaches

Following the critical organocatalytic Michael addition, a reductive cyclization step is commonly employed to construct the pyrrolidine ring of the asenapine core. rsc.orgnih.gov This transformation typically involves the reduction of the nitro group in the γ-nitroaldehyde intermediate to an amine, which then undergoes intramolecular cyclization with the aldehyde functionality. rsc.org

A frequently used method is a zinc-promoted reductive cyclization. rsc.orgdntb.gov.ua After the Michael addition furnishes the optically active γ-nitroaldehyde, treatment with zinc dust in the presence of an acid, such as acetic acid, facilitates the reduction of the nitro group and subsequent ring closure to form the desired trans-substituted pyrrolidine ring system. rsc.org This step is crucial for solidifying the stereochemistry established in the prior step and building the heterocyclic core of the target molecule. Alternative hydrogenation catalysts, like palladium on carbon, can also be utilized under controlled conditions to ensure both high yield and stereochemical integrity during the cyclization process.

Multi-Step Cascade Processes in Asymmetric Synthesis

Synthetic efficiency can be significantly enhanced by combining multiple reaction steps into a single operation, known as a cascade or domino reaction. researchgate.netresearchgate.net In the context of asenapine synthesis, the organocatalytic Michael addition can be integrated into a cascade sequence. For instance, the reaction between an aldehyde and a nitroalkene can proceed through a Michael addition followed by a spontaneous hemiacetal formation, creating a cyclic intermediate in one pot. conicet.gov.ar

Development of Stereospecific Routes for Key Intermediates

The synthesis of complex molecules like (+)-asenapine often relies on the preparation of highly functionalized and enantiomerically pure intermediates. The development of stereospecific routes to these key building blocks is as critical as the main bond-forming strategies.

Chiral Bicyclic Lactone Synthesis and Derivatization

An alternative synthetic strategy involves the use of a chiral bicyclic lactone as a key intermediate. acs.org This approach is particularly useful for constructing bridged heterocyclic systems. In one such route, a chiral bicyclic lactone was synthesized from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid. acs.org

This lactone intermediate serves as a rigid scaffold from which the desired stereochemistry can be elaborated. Derivatization of this lactone allows for the introduction of the necessary substituents and the eventual construction of the final asenapine framework. This strategy provides a robust method for controlling stereochemistry, although it may involve a longer synthetic sequence compared to organocatalytic approaches. nih.gov

Stereocenter Inversion via Epimerization and Crystallization-Induced Diastereomer Transformation

In some synthetic routes, obtaining the desired stereoisomer may require the inversion of one or more stereocenters in an intermediate. Advanced techniques such as epimerization and crystallization-induced diastereomer transformation (CIDT) are powerful tools for achieving this. acs.org

For instance, in a synthesis proceeding through a bicyclic lactone intermediate, the initially formed diastereomer may not have the correct (R,R) configuration required for (+)-asenapine. acs.org In such cases, an epimerization process can be employed to invert a stereocenter. This can be coupled with a CIDT, where the desired, less soluble diastereomer crystallizes out of solution, driving the equilibrium of the epimerization towards its formation. acs.org This elegant process allows for the conversion of an undesired stereoisomer into the desired one, maximizing yield and stereopurity. A key step reported in a similar system involved a Ti(OiPr)4-mediated intramolecular SN2 ring closure that proceeded with inversion of configuration. acs.org This demonstrates how specific reagents can be used to achieve a necessary stereochemical edit late in a synthetic sequence. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name/Identifier | Chemical Name/Description | Role in Synthesis |

|---|---|---|

| (R,R)-Asenapine(1+) | (+)-Asenapine | Target Molecule |

| Aldehyde 4 | 2-(2-((4-chlorophenyl)(phenyl)methoxy)ethoxy)acetaldehyde | Michael Donor |

| trans-Nitroalkene 5 | (E)-1-nitro-2-phenylethene | Michael Acceptor |

| (S)-α,α-diphenylprolinol trimethylsilyl ether | (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Organocatalyst |

| γ-Nitroaldehyde | Optically active intermediate from Michael addition | Key Intermediate |

| Aldehyde 11 | 2-(2-(benzyloxy)ethoxy)acetaldehyde | Michael Donor |

| Nitrostyrene 12 | (E)-(2-nitrovinyl)benzene | Michael Acceptor |

| Silylated diphenylprolinol 1 | A diarylprolinol silyl ether catalyst | Organocatalyst |

| Hemiacetal 13a | Cyclic product from Michael addition/cyclization | Intermediate |

| Aldehyde 21 | 2-(2-((4-methoxyphenyl)(phenyl)methoxy)ethoxy)acetaldehyde | Michael Donor |

| Nitroalkene 20 | A substituted nitroalkene | Michael Acceptor |

| Jørgensen-Hayashi diarylprolinol silyl ether 13 | A diarylprolinol silyl ether catalyst | Organocatalyst |

| γ-Nitroaldehyde 22 | Chiral intermediate from Michael addition | Key Intermediate |

| (2S,5S)-5-hydroxypiperidine-2-carboxylic acid | Chiral starting material | Precursor to lactone |

| Chiral Bicyclic Lactone | A key stereocontrolling intermediate | Intermediate |

| Ti(OiPr)4 | Titanium(IV) isopropoxide | Reagent for stereoinversion |

Transition Metal-Mediated Ring Closure Reactions

The construction of the complex tetracyclic core of asenapine is effectively achieved using transition metal-mediated ring closure reactions. These methodologies are pivotal for creating complex cyclic systems, often with a high degree of stereocontrol. Notable strategies include the Pauson-Khand reaction, Ring-Closing Metathesis (RCM), and copper-catalyzed Ullmann-type couplings. google.comnih.govwikipedia.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically using a cobalt catalyst like dicobalt octacarbonyl, to form a cyclopentenone. wikipedia.orgbeilstein-journals.orgrsc.org In the synthesis of asenapine, an intramolecular version of this reaction can be applied to a precursor molecule containing both an alkene and an alkyne, effectively building the fused ring system. wikipedia.org Achieving the correct (R,R) stereochemistry is critical and can be influenced by using chiral auxiliaries or ligands to guide the stereochemical outcome of the cyclization. wikipedia.orgchemistrydocs.com

Ring-Closing Metathesis (RCM) has also been employed for the synthesis of the dihydrodibenz[b,f]oxepine ring system of asenapine. nih.govsbq.org.br This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a diene precursor. nih.govwikipedia.org The resulting double bond can then be reduced to yield the saturated tetracyclic core of asenapine. nih.gov The efficiency and functional group tolerance of RCM make it a powerful tool in complex molecule synthesis. wikipedia.orgnih.gov

Copper-catalyzed intramolecular Ullmann-type reactions represent another key strategy for forming the seven-membered oxepine ring. google.comnih.govgoogle.com This method involves the intramolecular coupling of an aryl halide with a phenol, facilitated by a copper(I) or copper(II) salt in the presence of a base at elevated temperatures. google.comnih.gov Several syntheses of asenapine, including asymmetric approaches, have successfully utilized Ullmann conditions in the final ring-closing step to afford the target molecule. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Heck reaction, which couples an organohalide with an alkene, also offer a viable pathway for constructing the core structure, although specific applications to asenapine are part of a broader set of powerful C-C bond-forming methods. dntb.gov.uajk-sci.comwikipedia.orgorganic-chemistry.org

Table 1: Comparison of Transition Metal-Mediated Ring Closure Reactions in Asenapine Synthesis

| Reaction Type | Typical Catalyst | Key Transformation | Stereocontrol Approach |

|---|---|---|---|

| Pauson-Khand Reaction | Dicobalt Octacarbonyl (Co₂(CO)₈) | [2+2+1] cycloaddition of alkyne, alkene, and CO to form a cyclopentenone. wikipedia.org | Use of chiral auxiliaries or chiral ligands. wikipedia.orgchemistrydocs.com |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ruthenium-based) | Intramolecular cyclization of a diene to form a cyclic alkene. wikipedia.org | Stereochemistry derived from chiral precursors. nih.gov |

| Ullmann Condensation | Copper(I)/Copper(II) salts | Intramolecular etherification to form the oxepine ring. google.com | Stereochemistry established in the precursor molecule. nih.gov |

| Heck Reaction | Palladium(II) Acetate with phosphine ligands | Intramolecular coupling of a vinyl/aryl halide and an alkene. jk-sci.comrug.nl | Influenced by chiral ligands and reaction conditions. jk-sci.com |

Examination of Patent Literature for Synthetic Pathways

Patent literature provides significant insight into the scalable and industrially viable synthetic routes for producing (R,R)-asenapine. An overarching theme in these patents is the evolution from methods relying on the separation of racemates to more efficient asymmetric syntheses that generate the desired enantiomer directly. google.comchemicalbook.comnih.gov

Early patents, such as U.S. Patent 4,145,434, described general methodologies for preparing asenapine. google.comepo.org These initial routes often produced a racemic mixture of the final compound or a key intermediate. The desired (R,R)-enantiomer was then isolated through classical resolution. nih.govgoogle.com This process typically involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as a derivative of tartaric acid. google.com While effective, this method is inherently inefficient as it has a theoretical maximum yield of only 50% for the desired enantiomer. nih.govgoogle.com

To overcome the limitations of classical resolution, subsequent patents have focused on asymmetric synthesis. kib.ac.cngoogle.comrsc.org These advanced strategies introduce chirality early in the synthetic sequence, avoiding the wasteful separation of enantiomers. This can be accomplished in several ways:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction. chemistrydocs.comgoogle.com

Chiral Catalysis: Employing a small amount of a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemistry of a reaction. chemistrydocs.comgoogle.com For instance, patents describe asymmetric hydrogenations or iridium-catalyzed reactions to set the required stereocenters. kib.ac.cngoogle.com

Patents also disclose various methods for constructing the core tetracyclic structure, with the intramolecular Ullmann condensation being a frequently cited ring-closure method. google.comgoogle.com For example, U.S. Patent 8,227,623 B2 details a process where the seven-membered oxepine ring is formed via an Ullmann-type reaction using a copper(I) salt. google.com Process optimization to improve yields, reduce hazardous reagents, and ensure the formation of the correct and stable polymorphic form of the final drug substance, asenapine maleate, is another critical focus of the patent literature. google.comepo.org

Table 2: Summary of Patented Synthetic Strategies for (R,R)-Asenapine

| Synthetic Strategy | Description | Key Features & Examples | Associated Patent Information |

|---|---|---|---|

| Classical Resolution | Synthesis of a racemic mixture followed by separation of enantiomers. | - Use of a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts.

| General methods are foundational (e.g., related to U.S. Pat. 4,145,434). google.comepo.org |

| Asymmetric Synthesis | Direct synthesis of the desired (R,R)-enantiomer. | - Use of chiral catalysts (e.g., Iridium or Rhodium-based) for asymmetric transformations. kib.ac.cn | Represents more modern approaches to improve efficiency (e.g., CN102229613A, EP2044076B1). google.comepo.org |

| Key Ring-Forming Reactions | Specific patented methods for constructing the tetracyclic core. | - Intramolecular Ullmann condensation using copper catalysts to form the oxepine ring. google.comgoogle.com | U.S. Pat. 8,227,623 B2. google.com |

| Process Optimization & Salt Formation | Refinement of reaction conditions and preparation of the final active pharmaceutical ingredient. | - Optimization of reaction conditions for yield and purity.

| EP 2709616 B1. epo.org |

Molecular Pharmacology and Receptor Interaction Dynamics of R,r -asenapine 1+ in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Profiles

In vitro studies using cloned human receptors have established that asenapine is a multi-receptor antagonist with a distinct binding profile characterized by high affinity for a broad set of serotonin, dopamine, adrenergic, and histamine receptors. nih.govhres.ca A comparative analysis shows that asenapine generally exhibits higher binding affinity for many of these receptor subtypes compared to other atypical antipsychotics. tga.gov.au The rank order of its binding affinities distinguishes it from other agents in its class. nih.gov

Asenapine demonstrates exceptionally high affinity for multiple serotonin (5-HT) receptor subtypes. tandfonline.com It binds with sub-nanomolar affinity to the 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. nih.govhres.capsychopharmacologyinstitute.com The affinity for the 5-HT2C (pKi 10.5) and 5-HT2A (pKi 10.2) receptors is particularly potent. nih.gov Consistent with its classification as an atypical antipsychotic, asenapine's binding affinity for the 5-HT2A receptor is higher than its affinity for the dopamine D2 receptor. nih.govresearchgate.net It also displays high affinity for 5-HT1A, 5-HT1B, and 5-HT5A receptors. nih.govnih.gov This broad interaction with the serotonergic system may contribute to its clinical effects. europa.eu Repeated administration in preclinical models has been shown to produce region-specific changes in 5-HT1A and 5-HT2A receptor density. nih.gov

Table 1: In Vitro Binding Affinities of Asenapine at Human Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) nih.gov | Binding Affinity (Ki, nM) nih.govpsychopharmacologyinstitute.com |

|---|---|---|

| 5-HT1A | 8.6 | 2.5 |

| 5-HT1B | 8.4 | 4.0 |

| 5-HT2A | 10.2 | 0.06 |

| 5-HT2B | 9.8 | 0.16 |

| 5-HT2C | 10.5 | 0.03 |

| 5-HT5A | 8.8 | 1.6 |

| 5-HT6 | 9.5 | 0.25 |

Asenapine exhibits high affinity across all four major dopamine receptor subtypes. nih.gov Its highest affinity within this family is for the D3 receptor (pKi 9.4), followed by the D4, D1, and D2 receptors. nih.gov The potent binding to D2 receptors (pKi 8.9) is a key characteristic shared with other antipsychotic agents and is believed to be central to its therapeutic action in psychosis. mdedge.comguidetopharmacology.org However, relative to its D2 affinity, asenapine has even higher affinity for several serotonin receptors, including 5-HT2C, 5-HT2A, and 5-HT7, a profile that may contribute to its atypical properties. nih.gov The high affinity for D3 and D4 receptors also distinguishes it from some other antipsychotics. mdedge.comcpn.or.kr

Table 2: In Vitro Binding Affinities of Asenapine at Human Dopamine (D) Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) nih.govwikipedia.org | Binding Affinity (Ki, nM) nih.govpsychopharmacologyinstitute.com |

|---|---|---|

| D1 | 8.9 | 1.4 |

| D2 | 8.9 | 1.3 |

| D3 | 9.4 | 0.42 |

Table 3: In Vitro Binding Affinities of Asenapine at Human Adrenergic (α) Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) nih.govwikipedia.org | Binding Affinity (Ki, nM) nih.gov |

|---|---|---|

| α1 | 8.9 | 1.2 |

| α2A | 8.9 | 1.2 |

| α2B | 9.5 | N/A |

Asenapine is a potent binder to the histamine H1 receptor (pKi 9.0). nih.govwikipedia.org This strong affinity is a common feature among many antipsychotic agents. Uniquely among these agents, asenapine also possesses moderate affinity for H2 receptors (pKi 8.2). nih.govhres.ca Antagonism at H1 receptors is often associated with sedative effects. nih.govdrugbank.com

Table 4: In Vitro Binding Affinities of Asenapine at Human Histamine (H) Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) nih.govwikipedia.org | Binding Affinity (Ki, nM) psychopharmacologyinstitute.com |

|---|---|---|

| H1 | 9.0 | 1.0 |

A notable feature of asenapine's receptor binding profile is its very low affinity for muscarinic cholinergic receptors. nih.goveuropa.eudrugbank.com In vitro assays report a pKi value of less than 5, with a specific Ki value for the M1 subtype measured at 8128 nM. nih.govpsychopharmacologyinstitute.com This lack of significant binding to muscarinic receptors suggests a low potential for anticholinergic effects. nih.govnih.govmdedge.com

Histamine Receptor Subtypes (H1, H2)

Ligand-Receptor Functional Activity Mechanisms

In vitro functional assays demonstrate that asenapine acts primarily as an antagonist at the receptors to which it binds. europa.eu It is a potent antagonist at serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D2, D3), adrenergic (α2A, α2B, α2C), and histamine (H1) receptors. nih.gov This broad antagonist profile is thought to mediate its primary therapeutic effects. guidetopharmacology.orgdrugbank.com

The mechanism of action is proposed to involve a combination of antagonist activity at D2 and 5-HT2A receptors. psychopharmacologyinstitute.comeuropa.eu However, some studies have characterized its activity at the 5-HT1A receptor as that of a partial agonist, which may also contribute to its clinical profile. psychopharmacologyinstitute.comwikipedia.org Other functional studies describe it as a 5-HT1A antagonist. nih.gov

Beyond direct receptor antagonism, preclinical research suggests asenapine has indirect effects on glutamatergic neurotransmission. tandfonline.com Studies have shown that asenapine can potentiate N-methyl-D-aspartate (NMDA) receptor-induced currents in pyramidal cells of the medial prefrontal cortex. hres.canih.gov This effect appears to be mediated by the activation of D1 receptors, indicating a complex interplay between neurotransmitter systems. nih.govdiva-portal.org

Antagonistic Activities at Primary Target Receptors

(R,R)-Asenapine(1+) exhibits potent antagonistic activity at multiple receptor sites, with a particularly high affinity for various serotonin (5-HT), dopamine, and α-adrenergic receptor subtypes. oup.comnih.govnih.gov In vitro assays confirm its role as an antagonist at these receptors. psychopharmacologyinstitute.com

Key antagonistic interactions include:

Serotonin Receptors: Asenapine shows very high affinity for several 5-HT receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. nih.govpsychopharmacologyinstitute.com Its affinity for these serotonin receptors is generally higher than its affinity for dopamine D2 receptors. nih.govthepharmstudent.com Specifically, it acts as a potent antagonist at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net

Dopamine Receptors: The compound demonstrates high affinity for dopamine D1, D2, D3, and D4 receptors. psychopharmacologyinstitute.comijmrhs.com The antagonistic activity at D2 receptors, in combination with 5-HT2A antagonism, is hypothesized to be a core component of its mechanism of action. thepharmstudent.com

Adrenergic Receptors: Asenapine is an antagonist at α1 and α2-adrenergic receptors. nih.govijmrhs.comnih.gov

Histamine Receptors: It also displays high affinity for histamine H1 receptors and moderate affinity for H2 receptors. psychopharmacologyinstitute.comoup.com

Notably, asenapine has no significant affinity for muscarinic cholinergic receptors, which distinguishes it from some other atypical antipsychotics like clozapine and olanzapine. fda.govpsychopharmacologyinstitute.comnih.gov

(R,R)-Asenapine(1+) Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference |

|---|---|---|

| 5-HT1A | 2.5 | psychopharmacologyinstitute.com |

| 5-HT1B | 4.0 | psychopharmacologyinstitute.com |

| 5-HT2A | 0.06 | psychopharmacologyinstitute.com |

| 5-HT2B | 0.16 | psychopharmacologyinstitute.com |

| 5-HT2C | 0.03 | nih.gov |

| 5-HT6 | 0.25 | nih.gov |

| 5-HT7 | 0.11 | nih.gov |

| D1 | 1.4 | nih.gov |

| D2 | 1.3 | nih.gov |

| D3 | 0.42 | nih.gov |

| D4 | 1.1 | nih.gov |

| α1-Adrenergic | 1.2 | psychopharmacologyinstitute.com |

| α2-Adrenergic | 1.2 | psychopharmacologyinstitute.com |

| H1 | 1.0 | nih.gov |

| H2 | 6.2 | psychopharmacologyinstitute.com |

Neurotransmitter System Modulation in Animal Models

Preclinical studies in animal models have elucidated the complex effects of (R,R)-asenapine(1+) on various neurotransmitter systems, particularly in brain regions relevant to psychiatric disorders.

Regulation of Dopamine, Noradrenaline, and Serotonin Efflux in Medial Prefrontal Cortex (mPFC) and Nucleus Accumbens (NAc)

Microdialysis studies in freely moving rats have shown that asenapine preferentially increases the efflux of dopamine (DA), noradrenaline (NE), and serotonin (5-HT) in the medial prefrontal cortex (mPFC) and hippocampus compared to the nucleus accumbens (NAc). nih.govresearchgate.net

Dopamine: Asenapine significantly increases DA efflux in the mPFC and hippocampus. nih.govresearchgate.net Only higher doses were found to enhance DA efflux in the NAc. nih.gov This preferential cortical and hippocampal dopamine release is a characteristic shared with other atypical antipsychotics like clozapine. nih.govresearchgate.net

Noradrenaline and Serotonin: The compound increases NE and 5-HT output in the mPFC. researchgate.netki.se This effect is thought to be mediated, at least in part, by its antagonistic activity at 5-HT2A receptors and α2-adrenoceptors. researchgate.netki.seki.se

The enhanced monoamine release in the mPFC is believed to be a key mechanism contributing to its therapeutic potential. ki.se

Impact on Glutamatergic Transmission via NMDA and AMPA Receptors in mPFC

Asenapine modulates glutamatergic neurotransmission, a system implicated in the pathophysiology of schizophrenia. nih.gov While asenapine itself does not have a direct binding affinity for ionotropic glutamate receptors, it indirectly influences their function. oup.com

NMDA Receptors: In vitro electrophysiological recordings have shown that asenapine facilitates N-methyl-D-aspartate (NMDA)-induced currents in pyramidal cells of the mPFC. researchgate.netnih.gov This facilitation is significant, with studies reporting an increase to 162 ± 15% of control. nih.gov This effect is dependent on dopamine D1 receptor activation. researchgate.netnih.gov Furthermore, asenapine can reverse the blockade of NMDA-induced currents caused by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). nih.gov

AMPA Receptors: While asenapine alone may not facilitate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated transmission, its combination with other agents like the SSRI escitalopram has been shown to facilitate AMPA-induced currents in mPFC pyramidal cells. nih.govki.sediva-portal.org This facilitation of glutamatergic transmission, particularly via AMPA receptors, may contribute to its therapeutic effects. nih.govdiva-portal.org

D1 Receptor-Mediated Mechanisms in Neurotransmission

The activation of dopamine D1 receptors is a crucial downstream mechanism for some of asenapine's effects on neurotransmission. researchgate.netnih.gov The facilitation of NMDA-induced currents in the mPFC by asenapine is blocked by the D1 receptor antagonist SCH23390, demonstrating the dependency of this effect on D1 receptor activation. nih.gov This D1-mediated enhancement of NMDA receptor function is thought to be a consequence of the increased prefrontal dopamine release induced by asenapine. ki.senih.gov This mechanism may be particularly important for the potential cognitive-enhancing effects of the compound. researchgate.netki.se Studies have also suggested that asenapine has an upregulating effect on D1-like receptors, which may be secondary to its direct blockade of these receptors. thepharmstudent.com

Receptor Expression and Plasticity Studies in Preclinical Context

Chronic administration of (R,R)-asenapine(1+) in preclinical models leads to adaptive changes in receptor expression and density, a phenomenon known as neuronal plasticity. These alterations are region-specific and dose-dependent.

Dopamine Receptors: Repeated treatment with asenapine has been shown to increase D1 and D2 receptor binding in the prefrontal cortex and D4 receptor binding in the hippocampus, nucleus accumbens, and caudate putamen. researchgate.net Specifically, low to intermediate doses preferentially act on D1 and D2 receptors in the prefrontal cortex and hippocampus, while higher doses affect D2 and D4 receptors in the nucleus accumbens. researchgate.net This upregulation of D1 and D2 receptors might contribute to a lower propensity for extrapyramidal symptoms. thepharmstudent.com

Glutamate Receptors: Chronic asenapine treatment has differential effects on ionotropic glutamate receptor subtypes. Studies have reported decreased binding to the MK-801 site on the NMDA receptor in the nucleus accumbens and caudate putamen. nih.gov In contrast, binding to AMPA receptors was found to be selectively increased in the CA1 and CA3 regions of the hippocampus, but only at higher doses. nih.gov

Adrenergic and Muscarinic Receptors: Repeated asenapine exposure has also been observed to increase α1- and α2-adrenergic receptor binding in the cortex, as well as muscarinic cholinergic receptor binding in the cortex and hippocampus. oup.com The modulation of muscarinic receptors is noteworthy as asenapine lacks direct affinity for these sites, suggesting an indirect mechanism of action. oup.comnih.gov

Effects of Chronic Asenapine Treatment on Receptor Binding in Rat Brain

| Receptor | Brain Region | Effect | Reference |

|---|---|---|---|

| D1 | Prefrontal Cortex | Increase | researchgate.net |

| D2 | Prefrontal Cortex, Nucleus Accumbens, Caudate Putamen | Increase | researchgate.net |

| D4 | Hippocampus, Nucleus Accumbens, Caudate Putamen | Increase | researchgate.net |

| NMDA (MK-801 site) | Nucleus Accumbens, Caudate Putamen | Decrease | nih.gov |

| AMPA | Hippocampus (CA1, CA3) | Increase (high dose) | nih.gov |

| α1-Adrenergic | Cortex | Increase | oup.com |

| α2-Adrenergic | Cortex | Increase | oup.com |

| Muscarinic Cholinergic | Cortex, Hippocampus | Increase | oup.com |

Indirect Effects on Muscarinic Receptor Binding

A distinctive feature of asenapine's receptor binding profile is its lack of appreciable affinity for muscarinic cholinergic receptors. hres.cafda.govhres.catga.gov.au This is in contrast to some other atypical antipsychotics, such as clozapine and olanzapine, which have significant muscarinic receptor affinity. tga.gov.aunih.gov The low affinity for these receptors suggests a lower potential for anticholinergic side effects. drugbank.com

Despite this negligible direct binding, preclinical studies have revealed that chronic administration of asenapine can indirectly influence muscarinic receptor density. nih.govoup.com In a 4-week study with rats, repeated asenapine treatment resulted in regionally selective increases in the binding of a radioligand ([3H]QNB) to M1-M5 muscarinic receptors. oup.com These effects were observed in the cortex and hippocampus. oup.comoup.com

The exact mechanism for this upregulation is not fully understood, but it is hypothesized to be an indirect effect, possibly mediated by one of asenapine's metabolites or through its modulation of other neurotransmitter systems that, in turn, influence the cholinergic system. nih.govoup.com This indirect modulation of the muscarinic system, particularly the upregulation in cortical and hippocampal areas, may contribute to asenapine's efficacy in treating cognitive and negative symptoms. nih.govoup.com

Table 2: Regionally Selective Increases in Muscarinic Receptor Binding Following Repeated Asenapine Treatment Data from a 4-week preclinical study in rats.

| Brain Region | Dose (mg/kg) | Change in Muscarinic Receptor Binding |

| Medial Prefrontal Cortex (mPFC) | 0.03 | ▲ 26% |

| 0.1 | ▲ 31% | |

| 0.3 | ▲ 43% | |

| Dorsolateral Frontal Cortex (DFC) | 0.03 | ▲ 27% |

| 0.1 | ▲ 34% | |

| 0.3 | ▲ 41% | |

| Hippocampus (CA1) | 0.03 | ▲ 40% |

| 0.1 | ▲ 44% | |

| 0.3 | ▲ 42% | |

| Hippocampus (CA3) | 0.03 | ▲ 25% |

| 0.1 | ▲ 52% | |

| 0.3 | ▲ 48% | |

| Source: Adapted from Tarazi et al., 2010. oup.comoup.com |

Enzymatic Biotransformation and Metabolic Pathways of R,r -asenapine 1+

Identification of Primary Metabolic Pathways

The metabolism of asenapine is extensive and involves several key enzymatic reactions that lead to the formation of numerous metabolites. nih.govnih.gov

Oxidative metabolism is a major pathway for the biotransformation of asenapine. drugbank.comsimpleandpractical.com This process is primarily carried out by CYP1A2, with smaller contributions from CYP3A4 and CYP2D6. europa.eudrugs.commedcentral.comtandfonline.comeuropa.eunih.govdovepress.comcambridge.org These enzymes are involved in reactions such as demethylation and hydroxylation. tandfonline.com Specifically, CYP1A2 is the principal enzyme responsible for the N-demethylation of asenapine to form N-desmethylasenapine. nih.govresearchgate.net CYP3A4 and CYP2D6 also contribute to this process, but to a lesser extent. nih.govnih.govresearchgate.net

Oxidative Metabolism by Cytochrome P450 Isoenzymes (CYP1A2, CYP3A4, CYP2D6)

In Vitro Inhibition and Induction of Cytochrome P450 Enzymes

Asenapine has been shown to interact with CYP enzymes not only as a substrate but also as an inhibitor. nih.gov These interactions can have implications for the metabolism of co-administered drugs.

CYP1A2: In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that asenapine is a potent inhibitor of CYP1A2. nih.govresearchgate.netnih.gov The mechanism of inhibition has been identified as mixed, meaning it has components of both competitive and non-competitive inhibition. researchgate.netnih.govresearchgate.net The inhibition constant (Ki) for asenapine on CYP1A2 has been reported to be 3.2 μM in both human liver microsomes and Supersomes. researchgate.netnih.gov

CYP2D6: Asenapine also exhibits potent inhibition of CYP2D6. nih.govresearchgate.netnih.gov The mechanism of inhibition for CYP2D6 is competitive. researchgate.netnih.govresearchgate.net The Ki values for CYP2D6 inhibition were found to be 1.75 μM in human liver microsomes and 1.89 μM in Supersomes. researchgate.netnih.gov In vivo, asenapine is considered a weak inhibitor of CYP2D6. europa.eueuropa.eu However, it may enhance the inhibitory effects of other drugs that are also substrates and inhibitors of this enzyme, such as paroxetine. europa.eueuropa.eu The N-desmethyl and N-oxide metabolites of asenapine are also potent inhibitors of CYP2D6, with the N-desmethyl metabolite acting as a noncompetitive inhibitor. fda.gov

CYP3A4: The inhibitory effect of asenapine on CYP3A4 is less pronounced compared to CYP1A2 and CYP2D6. nih.gov The mechanism of inhibition is non-competitive. researchgate.netnih.govresearchgate.net The Ki values for CYP3A4 inhibition were determined to be 31.3 μM in human liver microsomes and 27.3 μM in Supersomes. researchgate.netnih.gov

Asenapine did not show any significant inhibitory effects on CYP2C9 or CYP2C19. nih.govresearchgate.netnih.gov

Inhibitory Effects of Asenapine on Human Cytochrome P450 Enzymes

| Enzyme | Inhibition Mechanism | Ki (Human Liver Microsomes) (μM) | Ki (Supersomes) (μM) |

|---|---|---|---|

| CYP1A2 | Mixed | 3.2 | 3.2 |

| CYP2D6 | Competitive | 1.75 | 1.89 |

| CYP3A4 | Non-competitive | 31.3 | 27.3 |

Studies have investigated the effects of asenapine on the expression and activity of CYP enzymes in both liver microsomes and cultured human hepatocytes. In vitro studies with human hepatocytes have shown that asenapine does not induce the activity of CYP1A2 or CYP3A4. europa.eupsychopharmacologyinstitute.comeuropa.eurxabbvie.com However, other research indicates that asenapine can significantly decrease the mRNA level and activity of CYP1A2 in human hepatocytes. nih.gov

In studies using rat liver microsomes, long-term treatment with asenapine led to a significant decrease in the activity of CYP1A, CYP2B, CYP2C11, and CYP3A. tandfonline.comnih.gov This decrease in activity correlated with a reduction in the protein levels of these enzymes. nih.gov Specifically, asenapine reduced the protein level of CYP1A to 42% of the control, CYP2B1 to 48% of the control, and CYP2C11 to 71% of the control. nih.gov This downregulation of liver CYP enzymes may be influenced by neuroendocrine mechanisms. nih.gov

Characterization of Inhibitory Potency and Mechanism (Competitive, Non-competitive, Mixed) on CYP1A2, CYP2D6, CYP3A4

Analysis of Metabolite Formation and Identification (e.g., N-desmethyl-asenapine, Asenapine N-oxide)

The metabolism of asenapine results in the formation of several metabolites. nih.gov The primary metabolites are N-desmethylasenapine and asenapine N+-glucuronide. researchgate.netnih.govresearchgate.net N-desmethylasenapine is formed through demethylation, primarily by CYP1A2. nih.govresearchgate.net Asenapine N+-glucuronide is the main circulating metabolite and is formed via direct glucuronidation by UGT1A4. nih.govresearchgate.net

Other identified metabolites include asenapine N-oxide, which is considered a minor metabolite in humans. fda.govtga.gov.auhres.ca Further metabolism of the primary metabolites leads to a variety of other compounds, including N-desmethylasenapine-N-carbamoyl-glucuronide, 11-hydroxyasenapine (followed by conjugation), 10,11-dihydroxy-N-desmethylasenapine, and 10,11-dihydroxyasenapine (followed by conjugation). nih.govresearchgate.net In total, nearly 38 metabolites have been identified, though most are considered inactive due to low receptor affinity and inability to cross the blood-brain barrier. nih.gov

Major Identified Metabolites of Asenapine

| Metabolite | Formation Pathway | Primary Enzyme(s) |

|---|---|---|

| N-desmethylasenapine | Demethylation | CYP1A2 |

| Asenapine N+-glucuronide | Direct Glucuronidation | UGT1A4 |

| Asenapine N-oxide | Oxidation | Cytochrome P450 |

| N-desmethylasenapine-N-carbamoyl-glucuronide | Further metabolism of N-desmethylasenapine | - |

| 11-hydroxyasenapine | Hydroxylation | Cytochrome P450 |

Advanced Analytical Methodologies for R,r -asenapine 1+ Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of asenapine, providing the means for separation, identification, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection stands as a cornerstone for the routine analysis and quality control of asenapine. tandfonline.com Reverse-Phase HPLC (RP-HPLC) is a particularly prevalent mode, valued for its ability to separate compounds based on hydrophobicity.

Several stability-indicating RP-HPLC methods have been developed to quantify asenapine in bulk drug and pharmaceutical formulations. nih.goviajps.comsaspublishers.comscispace.com These methods are crucial for assessing the drug's stability under various stress conditions, such as acid and base hydrolysis, oxidation, and heat, by separating the active pharmaceutical ingredient from its degradation products. nih.govscispace.com

One such method utilized a C18 column with a mobile phase of triethylamine buffer and acetonitrile (50:50 v/v) and UV detection at 220 nm. iajps.comsaspublishers.com This method demonstrated linearity in the concentration range of 15-45 µg/mL. iajps.comsaspublishers.com Another validated RP-HPLC method employed a mobile phase of acetonitrile and 0.1 M phosphate buffer (pH 3.2) in a 65:35 v/v ratio, with detection at 270 nm. ijpsr.com A different study reported a method using a SunFire C18 column with a mobile phase of 0.02 M potassium dihydrogen phosphate and acetonitrile (95:05, v/v, pH 3.5) at a flow rate of 1.0 mL/min and detection at 232 nm, achieving a retention time of 5.51 minutes and linearity between 0.1–20 μg/mL. nih.govresearchgate.net

The versatility of RP-HPLC is further demonstrated by a method developed for studying the in vitro release of asenapine maleate from co-crystals. This method used a Hyperclone BDS C18 column and a mobile phase of 20 mM phosphate buffer (pH 3.0) with 0.1% v/v triethylamine and acetonitrile (80:20% v/v), with detection at 230 nm. mdpi.com It proved to be linear in the 0.1–14 µg/mL range. mdpi.com

Table 1: Examples of RP-HPLC Methods for Asenapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | ZODIAC C18 | SunFire C18 | Inertsil ODS 3V | Hyperclone BDS C18 |

| Mobile Phase | Triethylamine Buffer: Acetonitrile (50:50) | 0.02M KH2PO4: Acetonitrile (95:05), pH 3.5 | Acetonitrile: Milli-Q water: OPA (550:450:1) | 20mM Phosphate Buffer (pH 3.0) with 0.1% TEA: Acetonitrile (80:20) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection (UV) | 220 nm | 232 nm | 270 nm | 230 nm |

| Linearity Range | 15-45 µg/mL | 0.1-20 µg/mL | 50-75 ppm | 0.1-14 µg/mL |

| Retention Time | 3.075 min | 5.51 min | 4.9 min | 7.6 min |

| Reference | iajps.comsaspublishers.com | nih.govresearchgate.net | ijpsr.com | mdpi.com |

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage in terms of speed of analysis. A stability-indicating reversed-phase UFLC method was developed for the determination of asenapine maleate. ijpsnonline.com This method utilized an Enable-C18G column and a mobile phase of acetonitrile and 0.01M tetrabutylammonium hydroxide solution (TBAHS) (40:60 v/v) with detection at 229 nm. ijpsnonline.com The method was linear over a broad concentration range of 1.0-200 μg/mL and was found to be specific, selective, accurate, and precise. ijpsnonline.com Another RP-UFLC method used an Eclipse plus C-8 column with a mobile phase of acetonitrile and methanol (25:75 v/v) at a flow rate of 1 ml/min and detection at 210 nm, achieving separation within 10 minutes. researchgate.net

Hyphenated Techniques with Mass Spectrometry (LC-MS/MS)

For the highly sensitive and selective quantification of asenapine and its metabolites in biological matrices like human plasma and urine, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. tandfonline.comnih.gov These methods offer low limits of detection and quantification, which are essential for pharmacokinetic studies.

One LC-MS/MS assay was developed for the determination of asenapine in the presence of its inactive metabolites, N-desmethyl asenapine and asenapine-N-glucuronide, in human plasma. nih.gov This method employed liquid-liquid extraction for sample preparation and achieved baseline separation on a Chromolith Performance RP8e column. nih.gov The analysis was performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring the transition of m/z 286.1 → 166.0 for asenapine. nih.gov The method had a lower limit of quantification (LLOQ) of 0.050 ng/mL and a linear range of 0.050–20.0 ng/mL. nih.gov

Another LC-MS/MS method was developed for the simultaneous quantification of asenapine and valproic acid in human plasma, using a Phenomenex C18 column and a mobile phase of 10 mM ammonium formate–acetonitrile (5:95, v/v). researchgate.net This method had a run time of 2.5 minutes and a linear range of 0.1–10.02 ng/mL for asenapine. researchgate.net Furthermore, automated solid-phase extraction (SPE) coupled with LC-MS/MS has been validated for the quantification of asenapine and its major metabolites in human urine, with a linear range of 0.500-100 ng/mL for asenapine. nih.gov

Table 2: LC-MS/MS Methods for Asenapine Quantification

| Parameter | Method 1 (Plasma) | Method 2 (Plasma) | Method 3 (Urine) |

|---|---|---|---|

| Sample Matrix | Human Plasma | Human Plasma | Human Urine |

| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) |

| Column | Chromolith Performance RP8e | Phenomenex C18 | Not Specified |

| Mobile Phase | Acetonitrile: 5.0 mM Ammonium Acetate: 10% Formic Acid (90:10:0.1) | 10 mM Ammonium Formate: Acetonitrile (5:95) | Not Specified |

| Ionization | ESI Positive | ESI Positive | Not Specified |

| MRM Transition | m/z 286.1 → 166.0 | m/z 286.3 → 229.2 | Not Specified |

| Linearity Range | 0.050–20.0 ng/mL | 0.1–10.02 ng/mL | 0.500-100 ng/mL |

| LLOQ | 0.050 ng/mL | 0.1 ng/mL | 0.500 ng/mL |

| Reference | nih.gov | researchgate.net | nih.gov |

Spectrophotometric Characterization (UV-Spectrophotometry, Spectrofluorimetry)

Spectrophotometric methods provide simple, rapid, and cost-effective alternatives for the quantification of asenapine in bulk and pharmaceutical dosage forms.

UV-spectrophotometry has been widely applied for the estimation of asenapine maleate. A common method involves using methanol as a solvent, with the maximum absorbance (λmax) of asenapine observed at 270 nm. researchgate.netderpharmachemica.com Linearity has been established in concentration ranges such as 10-60 μg/mL. researchgate.netderpharmachemica.com

Derivative spectrophotometry has been employed to enhance specificity, allowing for the determination of asenapine in the presence of its oxidative degradation products. derpharmachemica.comderpharmachemica.com Second and third derivative methods have been developed, measuring peak amplitudes at specific wavelengths. derpharmachemica.comderpharmachemica.com

Spectrofluorimetry offers greater sensitivity compared to spectrophotometry. derpharmachemica.com A spectrofluorimetric method has been developed for the determination of asenapine, further demonstrating the utility of spectroscopic techniques in its analysis. derpharmachemica.comderpharmachemica.com

Chiral Separation Techniques

Asenapine possesses chiral centers, meaning it exists as enantiomers. Since enantiomers can have different pharmacological activities, their separation and analysis are critical. (R,R)-asenapine is one of the enantiomers of asenapine. nih.gov

Capillary Electrophoresis with Cyclodextrin Modifiers

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of asenapine enantiomers. researchgate.netnih.govmdpi.com The use of cyclodextrins (CDs) as chiral selectors is a key aspect of this methodology. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their chiral cavity can lead to differential interactions with enantiomers, enabling their separation.

A study investigating the chiral separation of asenapine enantiomers screened 15 different cyclodextrins. researchgate.netnih.gov While many cyclodextrins were tested, β-cyclodextrin (β-CD) was identified as the most effective chiral selector. researchgate.netnih.gov To achieve baseline separation, an orthogonal experimental design was used to optimize various parameters, including the concentration of the background electrolyte, organic modifier, pH, capillary temperature, and applied voltage. researchgate.netnih.gov

The optimized and validated method utilized a 160 mM TRIS-acetate buffer at pH 3.5, containing 7 mM β-CD. researchgate.netnih.gov The separation was performed at 20 °C with an applied voltage of 15 kV, resulting in a successful baseline separation of the asenapine enantiomers with a resolution (Rs) of 2.40 ± 0.04. researchgate.netnih.gov This method was validated according to ICH guidelines and was found to be sensitive, linear, accurate, and precise. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and molecular modeling studies suggested a 1:1 stoichiometry for the asenapine-β-CD inclusion complex. researchgate.netnih.gov

Optimization of Enantioseparation Conditions

The successful separation of asenapine's enantiomers is critical for stereospecific research. Methodologies based on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed to achieve this.

An effective enantioselective HPLC method utilizes a chiral stationary phase (CSP) for separation. nih.gov Research has demonstrated successful chiral separation on a cellulose-tris(3,5-dimethylphenylcarbamate) column. nih.gov The optimization of the mobile phase is a key factor in achieving resolution. A mobile phase composed of a bicarbonate buffer and acetonitrile has been shown to be effective. nih.gov

As an alternative and complementary approach, Capillary Electrophoresis (CE) has been employed for the enantioseparation of asenapine. researchgate.net This technique relies on the use of chiral selectors added to the background electrolyte (BGE). Various cyclodextrins (CDs) have been screened for their enantiodiscriminating capabilities, with β-cyclodextrin (β-CD) proving to be the most effective chiral selector. researchgate.net To enhance the separation, an orthogonal experimental design can be utilized to optimize multiple variables simultaneously, such as the concentration of the BGE, the concentration of the β-CD, BGE pH, capillary temperature, and the applied voltage. researchgate.netconicet.gov.ar A validated CE method involved using a 160 mM TRIS-acetate buffer at a pH of 3.5 with 7 mM β-CD, conducted at 20°C with an applied voltage of 15 kV, which resulted in a baseline separation of the asenapine enantiomers. researchgate.net

Method Validation for Research Applications

For research applications, it is imperative that analytical methods are validated to ensure they are reliable, reproducible, and fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), assessing parameters such as linearity, accuracy, precision, specificity, detection limits, and robustness. mdpi.comnih.gov

The validation of an analytical method confirms its performance characteristics, ensuring the data generated is scientifically sound.

Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal over a defined range. For asenapine, linearity has been established across various concentration ranges in different studies, consistently yielding high correlation coefficients (R²), typically greater than 0.999. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample and the percentage recovered is calculated. Studies report excellent accuracy for asenapine methods, with recovery values typically falling within the 98-102% range. nih.govjocpr.comjocpr.comderpharmachemica.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For asenapine analysis, methods show high precision with %RSD values well below the typical acceptance criterion of 2%. saspublishers.comiajps.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In the context of asenapine, stability-indicating methods demonstrate specificity by successfully resolving the pure drug peak from peaks of products generated during forced degradation studies. nih.govscispace.cominnovareacademics.in

The table below summarizes validation parameters from various validated RP-HPLC methods for asenapine analysis.

| Parameter | Reported Findings | Source(s) |

|---|---|---|

| Linearity Range | 0.1–20 µg/mL | nih.gov |

| 15–45 µg/mL | saspublishers.comiajps.com | |

| 5–50 µg/mL | nih.gov | |

| Correlation Coefficient (R²) | 0.9998 | nih.gov |

| 0.999 | nih.gov | |

| 0.997 | saspublishers.comiajps.com | |

| Accuracy (% Recovery) | 98.31–101.51% | nih.gov |

| 98.07–101.28% | jocpr.comjocpr.com | |

| 98.80–100.63% | nih.gov | |

| Precision (% RSD) | < 2% | saspublishers.comiajps.com |

| Intraday: 0.70–0.95% Interday: 0.36–0.95% | nih.gov |

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often calculated based on a signal-to-noise ratio of 3:1. nih.govscholarsresearchlibrary.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. It is typically established at a signal-to-noise ratio of 10:1. nih.govscholarsresearchlibrary.com

| Methodology | LOD | LOQ | Source(s) |

|---|---|---|---|

| RP-HPLC | 0.05 µg/mL | 0.1 µg/mL | nih.gov |

| RP-HPLC | 0.7 µg/mL | 2.3 µg/mL | scholarsresearchlibrary.com |

| RP-HPLC | 10.0 ng/mL (0.01 µg/mL) | 30.0 ng/mL (0.03 µg/mL) | nih.gov |

| RP-HPLC | 0.1311 µg/mL | 0.4329 µg/mL | jocpr.comjocpr.com |

Robustness : The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, robustness is tested by altering conditions such as the mobile phase composition, pH, flow rate, and column temperature. nih.govinnovareacademics.in A robust method shows no significant changes in parameters like retention time and peak area, with %RSD values remaining within acceptable limits. iajps.com

Stability-Indicating Method Development : A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can separate the drug from its degradation products. This is achieved by subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govtandfonline.com Studies show asenapine is susceptible to degradation under basic hydrolysis and oxidative conditions. scispace.com For example, significant degradation has been observed after refluxing with 1 N NaOH at 80°C for 24 hours. nih.gov The ability of the analytical method to resolve the intact asenapine peak from the peaks of these forced degradants confirms its stability-indicating nature. scispace.cominnovareacademics.in

The table below outlines the conditions used in forced degradation studies of asenapine.

| Stress Condition | Reagent/Method | Observed Degradation | Source(s) |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, reflux for 24h at 80°C | Degradation observed | nih.gov |

| Alkali (Base) Hydrolysis | 1 N NaOH, reflux for 24h at 80°C | Significant degradation with product peak at RT 6.086 min | nih.gov |

| - | 9.39% degradation | scispace.com | |

| Oxidative Degradation | 3% H₂O₂, reflux for 24h at 80°C | Degradation observed | nih.gov |

| - | 7.7% degradation | scispace.com | |

| Dry Heat Degradation | Exposed to 80°C for 24h | Degradation observed | nih.gov |

| Photolytic Degradation | Exposed to sunlight for 48h | Degradation observed | nih.gov |

Computational Chemistry and Molecular Modeling of R,r -asenapine 1+

Molecular Dynamics (MD) Simulations in Biological Systems

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, offering a dynamic picture of how (R,R)-Asenapine(1+) interacts with its environment.

MD simulations are instrumental in understanding how (R,R)-Asenapine(1+) binds to its protein targets. These simulations can reveal the dynamic changes in protein conformation upon ligand binding and characterize the specific interactions that stabilize the complex. For instance, studies on the interaction of asenapine with the Ca2+/calmodulin-dependent protein kinase II (CaMKII) have used molecular docking, a related computational technique, to show how asenapine anchors within the catalytic sites of CaMKIIα and CaMKIIβ. These models highlight key binding interactions that are crucial for its inhibitory activity.

The stability of a protein-ligand complex, a key indicator of binding affinity, can be assessed using MD simulations by calculating metrics such as the Root Mean Square Deviation (RMSD). mdpi.commdpi.com Stable RMSD values throughout a simulation suggest a strong and stable binding interaction. mdpi.com Computational approaches are fundamental to understanding cellular organization and function by analyzing the vast networks of protein-protein interactions. cambridge.org These methods help in predicting the function of uncharacterized proteins and in constructing comprehensive interaction maps. cambridge.orgarxiv.org Supervised molecular dynamics (SuMD) is a specific technique used to simulate the pathways of a ligand binding to its receptor, identifying key residues involved in the process. nih.gov

The diffusion of a drug within a polymer matrix is a critical factor in the performance of controlled-release formulations, such as transdermal patches. nih.govresearchgate.net MD simulations can predict the diffusion behavior of drug molecules in these systems. acs.org Studies have shown that MD simulations can effectively model the diffusion of drugs in pressure-sensitive adhesives (PSAs), with results that are consistent with experimental data. researchgate.netacs.org

These simulations reveal that factors such as free volume and the movement of polymer chains are positively correlated with the drug's diffusion coefficient, while hydrogen bonds between the drug and polymer can hinder diffusion. researchgate.netacs.org For asenapine, MD simulations have been used to understand its release behavior from long-acting patches, showing that the drug increases the molecular mobility of the polymer chains. nih.govresearchgate.net This predictive capability is valuable for designing new drug delivery systems and minimizing the number of required experiments. researchgate.netrsc.org The consistency between experimental and simulation results confirms that MD can be a reliable tool for predicting drug diffusion in polymers. acs.org

Analysis of Protein Conformational Dynamics and Ligand Binding Site Characterization

Molecular Docking Studies for Ligand-Host Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is particularly useful for studying the interactions between a drug molecule (guest) and a host molecule, such as a cyclodextrin.

Molecular modeling, in conjunction with experimental methods like NMR spectroscopy and mass spectrometry, helps to determine the structure of drug-cyclodextrin inclusion complexes. nih.gov For asenapine, studies have shown that it forms a 1:1 complex with β-cyclodextrin. nih.govresearchgate.net Molecular docking calculations have been applied to investigate the formation of these inclusion complexes. mdpi.com The modeling suggests that either of the aromatic rings of the asenapine molecule can be accommodated within the β-cyclodextrin cavity. nih.govresearchgate.net This information is crucial for understanding how cyclodextrins can improve the solubility and bioavailability of drugs like asenapine. researchgate.net The formation of such inclusion complexes can be confirmed by various analytical techniques, including DSC, FTIR, and XRD. researchgate.net

| Host Molecule | Guest Molecule | Determined Stoichiometry | Key Finding | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Asenapine | 1:1 | Either aromatic ring of asenapine can fit into the cyclodextrin cavity. | nih.govresearchgate.net |

| Sulphobutylether-β-CD (Captisol®) | Asenapine | 1:1 | Complex showed significantly enhanced solubility and bioavailability. | researchgate.net |

| α-Cyclodextrin | Various Substrates | 1:1 or 1:2 | A model was proposed to account for observed stoichiometries. | nih.gov |

Computational studies provide a detailed picture of the non-covalent forces that stabilize host-guest complexes. mdpi.com These interactions include hydrogen bonds and van der Waals forces. mdpi.comscielo.br For the asenapine-β-cyclodextrin complex, molecular modeling proposes specific intermolecular connections at the atomic level. nih.gov For example, the dichlorophenyl moiety of a similar compound was found to be included in the β-cyclodextrin cavity, with the phenoxy fragment interacting with the wider rim of the cyclodextrin through van der Waals and electrostatic forces. nih.gov The stability of these complexes is dependent on these intricate intermolecular interactions. scielo.br Techniques like 1H-NMR spectroscopy are invaluable for gaining insight into these interactions between the host and guest molecules. researchgate.net

Cyclodextrins are widely used as chiral selectors to separate enantiomers. researchgate.net Molecular docking is a valuable tool for understanding the mechanisms of chiral recognition. researchgate.net By modeling the interaction between each enantiomer and the cyclodextrin, it is possible to elucidate why one enantiomer forms a more stable complex than the other, leading to their separation. nih.gov For asenapine, β-cyclodextrin has been identified as an effective chiral selector, and computational docking has been proposed as a method to understand the chiral recognition mechanism. researchgate.net These computational approaches, combined with experimental techniques like capillary electrophoresis and NMR spectroscopy, provide a comprehensive view of the enantioseparation process. nih.govresearchgate.net

Investigation of Atomic-Level Intermolecular Host-Guest Interactions

Quantum Mechanical and Density Functional Theory (DFT) Applications

The application of quantum mechanical and Density Functional Theory (DFT) methods has become an invaluable tool in the study of pharmaceutical compounds, offering deep insights into their electronic structure, stability, and potential interactions. For (R,R)-asenapine(1+), the cationic form of the atypical antipsychotic asenapine, these computational approaches provide a molecular-level understanding that complements experimental data. Research in this area focuses on elucidating the molecule's conformational preferences, electronic properties, and its interactions with biological targets.

Quantum chemical calculations, particularly using DFT, have been employed to investigate the molecular geometry and electronic profiles of asenapine. One study focused on the analysis of various antipsychotic drugs, including asenapine, and calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are crucial in determining the chemical reactivity and the electron-donating or -accepting capabilities of a molecule. The energy gap between the HOMO and LUMO is an indicator of molecular stability. researchgate.net

For asenapine, the calculated HOMO and LUMO energies provide a basis for understanding its interaction with various receptors. The specific values from these DFT calculations are presented in the data table below.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.6 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.1 |

In a related study on a similar dibenzoxepine derivative, DFT calculations were used to determine the optimized molecular structure, including key bond lengths and angles. researchgate.net While specific data for the isolated (R,R)-asenapine(1+) cation is not extensively published, the findings for this related compound illustrate the type of detailed structural information that can be obtained through DFT. The calculations for the dibenzoxepine derivative revealed C-C bond lengths in the pyrrole ring ranging from 1.503 Å to 1.555 Å, while the C-C bond lengths in the benzene rings were found to be between 1.388 Å and 1.405 Å. researchgate.net

Molecular docking studies, which often incorporate principles from quantum mechanics to describe electrostatic interactions, have also been performed on asenapine. A study investigating the interaction of asenapine with phosphatidylcholine, a component of cell membranes, calculated the binding energy of the complex. The results showed a binding energy of -3.86 kcal/mol, indicating a favorable interaction. researchgate.net This type of computational analysis is crucial for understanding how the drug may behave in a biological environment.

The table below summarizes the binding energy finding from the molecular docking study.

| Interacting Molecule | Binding Energy (kcal/mol) |

|---|---|

| Phosphatidylcholine | -3.86 |

Structure-activity Relationship Sar Studies of R,r -asenapine 1+ and Analogs

Elucidation of Key Structural Determinants for Receptor Binding Affinity and Selectivity

(R,R)-Asenapine is a tetracyclic compound belonging to the dibenzo-oxepino pyrrole class. dovepress.comresearchgate.net Its complex pharmacodynamic profile is characterized by high-affinity binding to a wide array of neurotransmitter receptors. researchgate.net The core tetracyclic structure is a critical determinant of its broad receptor activity. The mechanism of action is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. thepharmstudent.comfda.gov

Asenapine's receptor binding signature is unique among antipsychotic drugs, featuring potent interactions with multiple subtypes of serotonin, dopamine, α-adrenergic, and histamine receptors, with notably no significant affinity for muscarinic cholinergic receptors. fda.govnih.govmdedge.com This lack of muscarinic activity is a key structural feature that distinguishes it from other antipsychotics like olanzapine and clozapine and predicts a low risk for anticholinergic side effects. researchgate.netmdedge.com

Studies comparing asenapine to other antipsychotics reveal a distinct rank order of binding affinities. nih.gov Relative to its affinity for the D2 receptor, asenapine demonstrates higher affinity for several other receptors, including 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. nih.gov This suggests a more potent engagement of these targets at therapeutic concentrations. nih.gov The high affinity for multiple 5-HT receptor subtypes (2A, 2C, 6, and 7) is a crucial structural and functional characteristic. nih.govwikipedia.org Furthermore, asenapine is the only known atypical antipsychotic to possess significant antagonist activity at H2 histamine receptors. dovepress.comnih.gov

The structural determinants for the binding of asenapine analogs to monoamine transporters and sigma receptors have been explored. In a series of carbazole analogues, which share some structural similarities with asenapine's tetracyclic system, substitutions on the aromatic rings were generally not well-tolerated for dopamine transporter binding. nih.gov For instance, the introduction of bromo, amino, or dinitro groups significantly reduced affinity. nih.gov However, modifications to the terminal piperazine nitrogen substituent showed that an N-phenylpropyl group retained moderate affinity at the dopamine transporter. nih.gov This indicates that the nature and size of the substituent on the basic nitrogen atom are critical for modulating affinity and selectivity for certain targets.

The following table summarizes the binding affinities (pKi values) of asenapine for various human receptors, illustrating its broad-spectrum activity. A higher pKi value indicates a higher binding affinity.

Data sourced from multiple studies. nih.govwikipedia.org

Stereochemical Contributions to Pharmacological Activity

Asenapine possesses two chiral centers in its tetracyclic structure, meaning it can exist as different stereoisomers. dovepress.comfda.gov The marketed drug is a racemic mixture of the (R,R)- and (S,S)-enantiomers. fda.govnih.gov

Design Principles for Modulating Receptor Antagonism and Partial Agonism

The design of analogs based on the asenapine scaffold focuses on modulating its activity at specific receptors to refine its therapeutic profile. A key principle in modern antipsychotic design is the concept of multi-target engagement, aiming for a balanced activity profile rather than high selectivity for a single receptor. unl.edu Asenapine exemplifies this with its broad-spectrum antagonism, but also exhibits partial agonism at the 5-HT1A receptor. nih.govwikipedia.org This mixed antagonist/partial agonist profile is a critical design feature.

Modulating Dopamine Receptor Activity: A primary goal in antipsychotic drug design is to achieve efficacy while minimizing extrapyramidal side effects. While asenapine is a D2 receptor antagonist, an alternative design strategy involves engineering partial agonism at D2 receptors, a principle successfully employed for aripiprazole. wikipedia.orgpharmacologyeducation.org A partial agonist can act as a functional antagonist in brain regions with excessive dopamine activity while providing a baseline level of receptor stimulation in other areas, potentially stabilizing the dopamine system. wikipedia.org Designing asenapine analogs that shift from full antagonism to partial agonism at D2 receptors could theoretically offer a different side-effect profile. This would involve subtle modifications to the tetracyclic core or its substituents to alter the ligand's ability to induce the specific receptor conformational change required for signal transduction. frontiersin.org

Modulating Serotonin Receptor Activity: Asenapine's high affinity for a multitude of 5-HT receptors offers numerous avenues for optimization.

5-HT1A Partial Agonism: The partial agonist activity at 5-HT1A receptors is thought to contribute to its therapeutic effects. nih.govwikipedia.org Structure-based design could aim to fine-tune the level of intrinsic activity at this receptor.

5-HT2A/D2 Ratio: A high ratio of 5-HT2A to D2 receptor antagonism is a hallmark of many atypical antipsychotics, believed to reduce the risk of extrapyramidal symptoms. dovepress.comresearchgate.net Design principles would focus on maintaining or enhancing this high affinity for 5-HT2A while potentially modulating D2 affinity. researchgate.net

5-HT7 Antagonism: Blockade of the 5-HT7 receptor is linked to potential benefits in mood regulation and cognition. researchgate.net Asenapine is a potent 5-HT7 antagonist, and designing analogs to preserve or enhance this activity is a valid strategy. nih.govresearchgate.net

Biased Agonism: A more advanced design principle is biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor. acs.org For example, an analog could be designed to be an antagonist for G-protein signaling at a specific receptor while simultaneously acting as an agonist for the β-arrestin pathway, or vice versa. This approach, which has been explored for other GPCR targets, could allow for the separation of desired therapeutic effects from unwanted side effects mediated by the same receptor. acs.org Applying this to the asenapine scaffold could lead to novel compounds with highly specific functional profiles at D2 or 5-HT receptors.

The following table summarizes the functional activities of asenapine at various human receptors.

Note: Asenapine is reported as a partial agonist at 5-HT1A receptors in some functional assays and an antagonist in others, which may reflect different experimental conditions or signaling pathways measured. nih.govnih.govwikipedia.org

Academic Research on Novel Formulation and Delivery Strategies for R,r -asenapine 1+

Development of Long-Acting and Controlled-Release Systems

To improve therapeutic outcomes and patient adherence, significant research has focused on creating long-acting and controlled-release formulations of asenapine. These systems are designed to provide sustained drug concentrations over extended periods, moving beyond the limitations of twice-daily sublingual administration. sci-hub.senih.gov

While long-acting injectable (LAI) formulations are established for other atypical antipsychotics like risperidone, olanzapine, and aripiprazole, research into an asenapine LAI is still in developmental stages. researchgate.netnih.gov The primary strategy for these LAIs involves encapsulating the drug within biodegradable polymer microparticles or preparing nanocrystal suspensions. researchgate.net For asenapine, research has explored the potential of in-situ forming biodegradable implants. One study demonstrated the development of an in-situ implant with asenapine maleate that could potentially enhance bioavailability. ucl.ac.uk Other research has investigated the use of nanostructured lipid carriers for brain delivery via intranasal routes, which demonstrated sustained release kinetics. researchgate.net

These approaches aim to create a depot at the injection site from which the drug is slowly released as the polymer matrix degrades or the crystals dissolve, thereby maintaining steady plasma concentrations over weeks or months. researchgate.netmdpi.com

Transdermal delivery is a successful strategy for bypassing first-pass metabolism, leading to the development and approval of an asenapine transdermal patch. dovepress.comnoven.com This system provides continuous delivery of asenapine through the skin over a 24-hour period. nih.gov Research and patent literature describe various compositions for these transdermal therapeutic systems (TTS).

Key findings from this research include:

Sustained Release: The transdermal patch achieves sustained plasma concentrations, with peak levels reached between 12 and 24 hours, compared to the rapid peak of about 1 hour for the sublingual formulation. nih.govdovepress.comresearchgate.net The apparent elimination half-life following patch removal is approximately 30 hours. nih.gov

Formulation Composition: Patents reveal that these patches are often matrix-type systems. The asenapine is incorporated into a self-adhesive layer that contains specific polymers to control drug release. google.comgoogle.com Polymers investigated for this purpose include polysiloxanes, polyisobutylenes, and acrylic polymers. google.comgoogle.com One patent describes a TTS using a polymer selected from polysiloxanes or polyisobutylenes, with the asenapine present as a free base. google.com Another outlines a system designed for multi-day wear (e.g., 3.5 days) utilizing acrylic polymers. google.com

Table 1: Comparative Pharmacokinetics of Asenapine Formulations

| Parameter | Sublingual Asenapine | Transdermal Asenapine |

| Bioavailability | ~35% dovepress.com | Bioavailability is sufficient to achieve therapeutic concentrations equivalent to sublingual administration. dovepress.comresearchgate.net |

| Time to Peak Concentration (Tmax) | ~1 hour dovepress.com | 12 - 24 hours nih.govresearchgate.net |

| Elimination Half-life (t1/2) | ~24 hours wikipedia.orgdovepress.com | ~30 hours (apparent, after patch removal) nih.gov |

| Peak-to-Trough Fluctuation | High (>3) dovepress.com | Low (~1:1) dovepress.com |

Injectable Formulations (e.g., microparticles)

Strategies to Enhance Systemic Exposure for Research Applications

The primary hurdle for asenapine's systemic exposure via the oral route is its near-complete destruction during its first pass through the liver. dovepress.com Research applications requiring consistent and predictable plasma concentrations depend on formulations that can successfully circumvent this metabolic barrier.

Asenapine is metabolized primarily through two pathways: direct glucuronidation by the enzyme UGT1A4 and oxidative metabolism by cytochrome P450 enzymes, particularly CYP1A2. dovepress.com When swallowed, the drug is extensively metabolized in the gut and liver before it can reach systemic circulation. sci-hub.sefda.gov

The development of sublingual and transdermal formulations directly addresses this challenge:

Sublingual Route: By dissolving under the tongue, the drug is absorbed through the oral mucosa directly into the bloodstream, largely bypassing the gastrointestinal tract and liver, which increases the absolute bioavailability to approximately 35%. nih.govdovepress.com

Transdermal Route: This route avoids the gastrointestinal tract and first-pass metabolism entirely. ucl.ac.uk The drug permeates the skin layers to reach the systemic circulation, providing a non-invasive and continuous method to enhance systemic exposure. dovepress.comnih.gov